1-Methylguanidine hydrochloride (CH6N3Cl) is a guanidine derivative that has been studied in the context of chronic renal failure. [] While often referred to as a uremic "toxin", research has shown that serum concentrations of 1-methylguanidine do not increase significantly in patients with renal failure. Therefore, it is unlikely to contribute significantly to the toxic manifestations of uremia. []
The literature primarily discusses the colorimetric quantification of 1-methylguanidine using a modified Voges-Proskauer reaction. [] This reaction, typically used for detecting acetoin, involves the reaction of guanidine compounds with α-naphthol and potassium hydroxide in the presence of creatine. The reaction results in a color change that can be measured spectrophotometrically to determine the concentration of the guanidine compound.
1-Methylguanidine hydrochloride and its analogues, such as 1-methyl-3-nitro-1-nitrosoguanidine (NG), have been shown to possess mutagenic properties. NG has been reported to inactivate and mutate intracellular bacteriophage T2 and T4, with the phage becoming increasingly refractory to NG inactivation after a delay following adsorption1. Additionally, NG and its analogues have been found to induce filament formation in sensitive strains of Escherichia coli, with resistance to NG preventing filament formation when challenged by the chemical2. Furthermore, methylguanidine itself has been observed to alter the electrical activity of pacemaker fibers in the sinus node of rabbit atria, affecting the rate of development of the pacemaker potential and the duration of the action potential3. This suggests that methylguanidine may act as an indirectly-acting sympathomimetic amine, potentially through the release of endogenous norepinephrine3.
1-Methylguanidine hydrochloride and its analogues have demonstrated in vitro antimicrobial activity against a range of fungi and gram-positive and gram-negative bacteria. In vivo, these compounds have shown efficacy in mice infected with Staphylococcus aureus or Escherichia coli, comparable to traditional antibiotics like penicillin or streptomycin sulfate5.
Methylguanidine has been studied for its anti-inflammatory potential in models of acute inflammation, such as carrageenan-induced paw edema and pleurisy in rats. It has been found to inhibit nitric oxide synthase (NOS) and reduce the release of tumor necrosis factor-alpha (TNF-alpha), leading to significant reductions in paw swelling, pleural exudates formation, mononuclear cell infiltration, and histological injury4.
Aminoguanidine, a related compound, has been shown to inhibit the formation of advanced glycosylation end products (AGEs), which are implicated in diabetic complications. The mechanism appears to involve the reaction with Amadori-derived fragmentation products, suggesting potential clinical use in preventing diabetic complications6.
Studies on the kinetics and mechanism of acid hydrolysis of nitroso-guanidine derivatives have provided insights into the chemical behavior of these compounds. For instance, the acid hydrolysis of 1-methyl-1-nitroso-3-p-tolylsulfonylguanidine and 1-methyl-1-nitroso-3-benzoylguanidine has been explored, revealing complex mechanisms involving proton transfer and denitrosation processes7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6